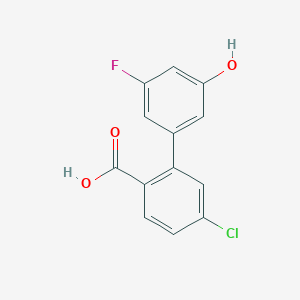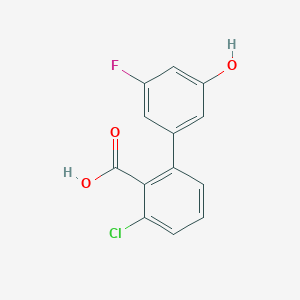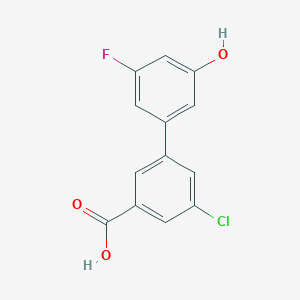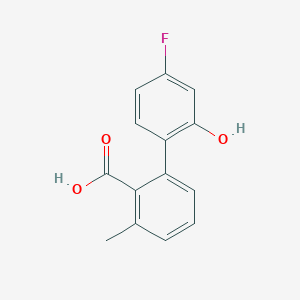
4-Chloro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid (4-CFHBA) is a phenylbenzoic acid that is widely used as an intermediate in organic synthesis. It is also known as 4-chloro-2-fluoro-5-hydroxybenzoic acid, 4-chloro-2-fluoro-5-hydroxybenzoic anhydride, 4-chloro-2-fluoro-5-hydroxybenzene, or 4-chloro-2-fluoro-5-hydroxybenzylbenzoate. 4-CFHBA has a wide range of applications in fields such as pharmaceuticals and agrochemicals. It is also used as a building block for the synthesis of other compounds.
Scientific Research Applications
4-CFHBA has been used in a wide range of scientific research applications. It has been used as a ligand for the synthesis of metal complexes and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 4-CFHBA has been used as a fluorescent probe for the detection of enzyme activity and as a reagent for the synthesis of polymers.
Mechanism of Action
The mechanism of action of 4-CFHBA is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the synthesis of fatty acids and other biological molecules. It is also thought to act as an antioxidant, reducing the damage caused by free radicals. Additionally, 4-CFHBA has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Biochemical and Physiological Effects
4-CFHBA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and other biological molecules. Additionally, 4-CFHBA has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have antioxidant properties, reducing the damage caused by free radicals.
Advantages and Limitations for Lab Experiments
4-CFHBA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, making it an ideal starting material for the synthesis of other compounds. Additionally, it is a highly stable compound, making it suitable for use in a wide range of experiments. However, 4-CFHBA can be toxic and can cause irritation to the skin, eyes, and mucous membranes. Therefore, it is important to use appropriate safety precautions when working with this compound.
Future Directions
The potential applications of 4-CFHBA are still being explored. It has been studied as a potential treatment for a variety of diseases, including cancer, inflammation, and infections. Additionally, its antioxidant properties have been studied as a potential treatment for neurodegenerative diseases. Additionally, its ability to inhibit the activity of enzymes involved in the synthesis of fatty acids and other biological molecules has been studied as a potential treatment for obesity and metabolic disorders. Finally, its ability to act as a fluorescent probe for the detection of enzyme activity has been studied as a potential tool for diagnosing diseases.
Synthesis Methods
4-CFHBA can be synthesized by a variety of methods, including the direct fluorination of 4-chlorobenzoic acid or the oxidation of 4-chloro-2-fluorophenol. The direct fluorination method involves the reaction of 4-chlorobenzoic acid with fluorine gas in the presence of a catalyst such as copper or iron. The reaction takes place at room temperature and produces 4-CFHBA as the main product. The oxidation of 4-chloro-2-fluorophenol involves the reaction of 4-chloro-2-fluorophenol with an oxidizing agent such as potassium permanganate or hydrogen peroxide. This reaction also produces 4-CFHBA as the main product.
properties
IUPAC Name |
4-chloro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-8-1-2-11(13(17)18)12(5-8)7-3-9(15)6-10(16)4-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARDKOHXRQFEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)F)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689397 |
Source


|
| Record name | 5-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-42-9 |
Source


|
| Record name | 5-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














